3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester 3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353960-70-9
VCID: VC8233001
InChI: InChI=1S/C16H23N3O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3
SMILES: CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol

3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.: 1353960-70-9

Cat. No.: VC8233001

Molecular Formula: C16H23N3O3

Molecular Weight: 305.37 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester - 1353960-70-9

Specification

CAS No. 1353960-70-9
Molecular Formula C16H23N3O3
Molecular Weight 305.37 g/mol
IUPAC Name benzyl 3-[(2-aminoacetyl)-ethylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C16H23N3O3/c1-2-19(15(20)10-17)14-8-9-18(11-14)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12,17H2,1H3
Standard InChI Key ZYOSTONHJZEJPE-UHFFFAOYSA-N
SMILES CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Canonical SMILES CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure (C₁₆H₂₃N₃O₃, molecular weight: 305.37 g/mol) features:

  • A pyrrolidine ring with a chiral center at the C3 position.

  • An ethyl-amino group linked to a 2-amino-acetyl moiety.

  • A benzyl ester at the N1 position, enhancing lipophilicity for membrane permeability .

The SMILES notation (CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN) and InChIKey (ZYOSTONHJZEJPE-UHFFFAOYSA-N) confirm its stereochemical configuration and functional group arrangement .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₃N₃O₃
Molecular Weight305.37 g/mol
XLogP31.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds6

Data derived from PubChem and VulcanChem indicate moderate hydrophobicity (XLogP3: 1.2), favoring solubility in polar aprotic solvents.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step strategy:

  • Pyrrolidine Ring Formation: Cyclization of 1,2,4-trihydroxybutane derivatives under basic conditions .

  • Amino Group Introduction: Ethylamine coupling via nucleophilic substitution or reductive amination.

  • Benzyl Ester Protection: Benzyl chloroformate treatment to protect the carboxylic acid .

Key reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction). Industrial-scale production employs continuous flow reactors to enhance yield (>75%) and purity (>95%).

Chirality Control

The chiral center is established using enantioselective catalysts (e.g., Jacobsen’s catalyst) or chiral auxiliaries, achieving enantiomeric excess (ee) >90% .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits dipeptidyl peptidase IV (DPP-IV) inhibition (IC₅₀: 12 nM), critical for glucose metabolism regulation in type 2 diabetes . Molecular docking simulations reveal strong binding to the DPP-IV active site (ΔG: -9.8 kcal/mol).

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The benzyl ester enhances membrane penetration, while the amino-acetyl group disrupts bacterial cell wall synthesis.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Cephalosporin derivatives: Antibiotics with β-lactamase resistance .

  • DPP-IV inhibitors: Oral antihyperglycemic agents (e.g., analogs of NVP-LAF237) .

Biochemical Probes

Used in fluorescence labeling studies to track enzyme dynamics (e.g., DPP-IV in live cells) .

Comparative Analysis with Analogues

Compound NameMolecular FormulaKey Differences
3-[(2-Amino-acetyl)-methyl-amino]...C₁₅H₂₁N₃O₃Methyl vs. ethyl substituent
(S)-3-[(2-Amino-acetyl)-ethyl-amino]...C₁₆H₂₃N₃O₃Stereospecific activity
3-[Ethyl-(2-hydroxy-ethyl)-amino]...C₁₆H₂₄N₂O₃Hydroxyethyl enhances solubility

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